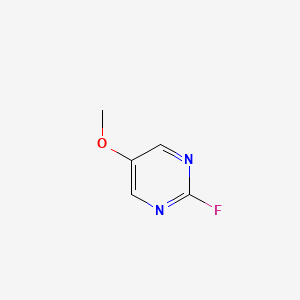![molecular formula C6H10BClN2O2 B6166830 {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride CAS No. 2057507-24-9](/img/new.no-structure.jpg)
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride is a heterocyclic compound that features a boronic acid group attached to a pyrrolo[1,2-a]imidazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a versatile building block for the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted imidazoles and pyrroles.
Introduction of the Boronic Acid Group: The boronic acid group is usually introduced via a palladium-catalyzed borylation reaction. This involves the use of a boron source such as bis(pinacolato)diboron and a palladium catalyst under inert atmosphere conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the cyclization and borylation steps, which enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are used for cross-coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or vinyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride is used as a building block for the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The boronic acid group can interact with biological targets such as enzymes and receptors, making it a candidate for developing enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic materials. Its unique chemical properties enable the creation of materials with specific functionalities.
Mécanisme D'action
The mechanism of action of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its activity as an enzyme inhibitor. The pyrrolo[1,2-a]imidazole core can also engage in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid
- {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid methyl ester
- {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid pinacol ester
Uniqueness
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free acid or ester counterparts. This makes it more suitable for certain applications, particularly in aqueous environments or where enhanced stability is required.
Propriétés
Numéro CAS |
2057507-24-9 |
|---|---|
Formule moléculaire |
C6H10BClN2O2 |
Poids moléculaire |
188.42 g/mol |
Nom IUPAC |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C6H9BN2O2.ClH/c10-7(11)5-4-8-6-2-1-3-9(5)6;/h4,10-11H,1-3H2;1H |
Clé InChI |
UGWPVFDYCNXMBC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C2N1CCC2)(O)O.Cl |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)

